molecular formula C15H16FN3O3 B2792832 4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1172053-27-8

4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2792832
CAS No.: 1172053-27-8
M. Wt: 305.309
InChI Key: BBBJDTHYYRXTGI-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-fluorophenyl)-6-(3-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c16-10-4-2-9(3-5-10)13-12-11(17-15(22)18-13)8-19(14(12)21)6-1-7-20/h2-5,13,20H,1,6-8H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBJDTHYYRXTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)F)C(=O)N1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorophenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a derivative of pyrrolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A pyrrolo[3,4-d]pyrimidine core.
  • Substituents including a fluorophenyl group and a hydroxypropyl group.

This unique structure contributes to its potential biological activities, including anticancer and anti-inflammatory properties.

Anticancer Activity

Research indicates that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A study on similar compounds showed promising results against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values in the low micromolar range (0.38 to 0.79 μM) .

The mechanism of action of this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It may promote programmed cell death in cancer cells, enhancing therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that:

  • The presence of electron-withdrawing groups (EWGs) on the phenyl rings enhances biological activity.
  • Modifications to the hydroxypropyl group can influence binding affinity and potency against target enzymes .

Case Studies

  • Synthesis and Evaluation : In a series of experiments, derivatives similar to the target compound were synthesized and evaluated for their biological activities. The most active compounds demonstrated strong inhibitory effects on tumor cell lines while sparing normal cells .
  • Molecular Docking Studies : Computational studies indicated that the compound effectively binds to active sites of target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 Value (μM)Mechanism of Action
This compoundA5490.66Enzyme inhibition
Similar Pyrrolo DerivativeHeLa0.38Apoptosis induction
Similar Pyrrolo DerivativeMCF-70.44Enzyme inhibition

Scientific Research Applications

Cholesterol-Lowering Agent

This compound is known as Ezetimibe, which functions as a cholesterol absorption inhibitor. It primarily acts in the intestines to reduce the absorption of dietary cholesterol and phytosterols. This mechanism has made it a significant therapeutic agent in managing hyperlipidemia and preventing cardiovascular diseases.

  • Clinical Studies : Clinical trials have demonstrated that Ezetimibe effectively lowers low-density lipoprotein cholesterol (LDL-C) levels in patients with hypercholesterolemia. For instance, a study published in the Journal of Medicinal Chemistry highlighted its efficacy in reducing serum cholesterol levels in cholesterol-fed hamster models over a seven-day period .

Combination Therapy

Ezetimibe is often used in combination with statins to enhance lipid-lowering effects. This dual approach allows for more comprehensive management of cholesterol levels.

  • Case Study : A randomized clinical trial showed that patients receiving both Ezetimibe and simvastatin experienced greater reductions in LDL-C compared to those on statin therapy alone .

Safety and Efficacy

Ezetimibe has been evaluated for safety and tolerability in numerous clinical trials. It is generally well-tolerated with a low incidence of adverse effects compared to other lipid-lowering agents.

  • Adverse Effects : The most common side effects reported include gastrointestinal symptoms such as diarrhea and abdominal pain. Serious side effects are rare but may include liver enzyme elevations when used with statins .

Future Research Directions

Ongoing research aims to explore additional therapeutic applications for Ezetimibe beyond cholesterol management, including potential roles in metabolic syndrome and diabetes management.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxypropyl side chain and fluorophenyl group participate in nucleophilic substitution reactions. For example:

  • Alkylation : The hydroxyl group reacts with alkyl halides in the presence of bases like cesium carbonate (Cs₂CO₃) to form ether derivatives .

  • Acylation : The hydroxyl group undergoes esterification with acyl chlorides or anhydrides under mild conditions.

Example Reaction :

Compound+R-XCs2CO3,DMSOEther Derivative\text{Compound} + \text{R-X} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO}} \text{Ether Derivative}

Key conditions: DMSO solvent, 100°C, 16 hours .

Oxidation Reactions

The hydroxypropyl group is susceptible to oxidation:

  • Primary Alcohol Oxidation : Using oxidizing agents like pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone.

Example Reaction :

CompoundPCC, CH2Cl2Ketone Derivative\text{Compound} \xrightarrow{\text{PCC, CH}_2\text{Cl}_2} \text{Ketone Derivative}

Yield: ~75–85%.

Hydrolysis Reactions

The lactam rings in the pyrrolopyrimidine core undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the lactam ring generates carboxylic acid intermediates.

  • Basic Hydrolysis : Forms water-soluble salts, useful for purification .

Cross-Coupling Reactions

The fluorophenyl group facilitates palladium-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Replaces the fluorine atom with aryl/heteroaryl groups using boronic acids .

Example Reaction :

Compound+Ar-B(OH)2Pd(PPh3)4,Na2CO3Biaryl Derivative\text{Compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Biaryl Derivative}

Conditions: Toluene, 120°C, microwave irradiation .

Functional Group Interconversion

The ketone (from oxidation) undergoes further reactions:

  • Reductive Amination : Reacts with amines and sodium cyanoborohydride (NaBH₃CN) to form secondary amines.

  • Grignard Addition : Forms tertiary alcohols when treated with organomagnesium reagents.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The fluorophenyl group directs electrophiles to the para position due to its electron-withdrawing nature .

  • Steric Effects : The hydroxypropyl chain influences reactivity at the pyrrolopyrimidine core, favoring substitutions at less hindered sites.

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